3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE 3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11402463
InChI: InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+
SMILES: COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O
Molecular Formula: C11H11N5O3
Molecular Weight: 261.24 g/mol

3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

CAS No.:

Cat. No.: VC11402463

Molecular Formula: C11H11N5O3

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE -

Specification

Molecular Formula C11H11N5O3
Molecular Weight 261.24 g/mol
IUPAC Name 3-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Standard InChI InChI=1S/C11H11N5O3/c1-19-9-4-7(2-3-8(9)17)5-12-15-11-14-10(18)6-13-16-11/h2-6,17H,1H3,(H2,14,15,16,18)/b12-5+
Standard InChI Key MRKLHHARUNPLLY-LFYBBSHMSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=N/NC2=NN=CC(=O)N2)O
SMILES COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O
Canonical SMILES COC1=C(C=CC(=C1)C=NNC2=NN=CC(=O)N2)O

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves condensation reactions between appropriate precursors. For instance, the formation of the triazine ring might involve the reaction of a hydrazine derivative with a suitable carbonyl compound. The introduction of the 4-hydroxy-3-methoxyphenyl group could be achieved through a condensation reaction with a corresponding aldehyde or ketone.

Biological Activity

Compounds with similar structures have been investigated for their potential biological activities, including antiviral, antibacterial, and anticancer properties. The presence of a phenolic group (4-hydroxy-3-methoxyphenyl) might contribute to antioxidant activity, while the triazine ring could interact with biological targets such as enzymes or receptors.

Research Findings and Future Directions

While specific research findings on 3-[(2E)-2-[(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl]-4,5-dihydro-1,2,4-triazin-5-one are not available, studies on analogous compounds suggest that modifications to the phenyl ring or the triazine backbone can significantly influence biological activity. Future research should focus on synthesizing this compound and evaluating its pharmacological properties.

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